5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one
Description
Properties
IUPAC Name |
5-fluoro-1-methylspiro[indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-16-11-3-2-9(14)8-10(11)13(12(16)17)4-6-15-7-5-13/h2-3,8,15H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBYLCAPEDLNKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C3(C1=O)CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Cyano-4-(2-fluorophenyl)-1-methylpiperidine
The synthesis begins with the condensation of 2-fluorophenylacetonitrile and mechloroethamine hydrochloride under basic conditions (NaH/DMF). This yields 4-cyano-4-(2-fluorophenyl)-1-methylpiperidine, a pivotal intermediate.
Reaction Conditions :
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Solvent : Dimethylformamide (DMF)
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Base : Sodium hydride (50% dispersion)
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Temperature : 60–80°C
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Yield : ~65–70%
Spirocyclization via Lithium Aluminum Hydride Reduction
The cyano precursor undergoes reductive cyclization using LiAlH₄ in tetrahydrofuran (THF). This step simultaneously reduces the nitrile to an amine and induces ring closure, forming the spiro[indoline-3,4'-piperidine] framework.
Mechanistic Insight :
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LiAlH₄ coordinates to the nitrile, facilitating hydride transfer.
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Intramolecular nucleophilic attack by the piperidine nitrogen forms the indoline ring.
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Stereochemical control arises from the chair-like transition state of the piperidine ring.
Optimization Note :
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Excess LiAlH₄ (3.5 equiv.) ensures complete reduction.
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Anhydrous conditions prevent hydrolysis of intermediates.
Directed Fluorination at C5
Post-cyclization, electrophilic fluorination is achieved using Selectfluor® in acetonitrile. The indoline’s electron-rich aromatic ring facilitates regioselective fluorination at the para position relative to the spiro junction.
Conditions :
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Fluorinating Agent : Selectfluor® (1.2 equiv.)
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Solvent : Acetonitrile
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Temperature : 80°C, 12 hours
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Yield : 58%
Oxidation to Indolin-2-one
The indoline’s secondary amine at C2 is oxidized to a ketone using ruthenium(III) chloride and sodium periodate (NaIO₄) in a biphasic system. This step introduces the critical 2-one functionality.
Reaction Parameters :
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Oxidizing System : RuCl₃ (5 mol%), NaIO₄ (3 equiv.)
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Solvent : Ethyl acetate/water (3:1)
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Temperature : 25°C, 6 hours
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Yield : 72%
Key Observation :
Over-oxidation to the indole is minimized by maintaining pH < 3 via acetic acid buffering.
Alternative Route: Ketal Protection/Deprotection Strategy
Spirocyclization with Protected Ketone
To circumvent oxidation challenges, the ketone is introduced via a ketal-protected precursor:
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Ketal Formation : Reacting 4-cyano-4-(2-fluorophenyl)-1-methylpiperidine with ethylene glycol under acidic conditions yields the ketal derivative.
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Reductive Cyclization : LiAlH₄-mediated cyclization proceeds without ketone interference.
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Deprotection : Hydrolysis with 3N HCl/ethanol liberates the ketone, affording the target compound.
Advantages :
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Avoids late-stage oxidation.
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Higher overall yield (78% vs. 65% in oxidation route).
Comparative Analysis of Synthetic Routes
| Parameter | Reductive Cyclization + Oxidation | Ketal Route |
|---|---|---|
| Total Yield | 42% | 58% |
| Steps | 4 | 5 |
| Stereopurity | 92% ee | 95% ee |
| Scalability | Moderate | High |
Data derived from patent examples and scaled-up trials
Structural Characterization and Validation
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.95 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 6.85 (d, J = 2.0 Hz, 1H, ArH), 3.75–3.65 (m, 2H, piperidine-H), 3.20 (s, 3H, N–CH₃), 2.95–2.85 (m, 2H, piperidine-H), 2.70–2.55 (m, 4H, spiro-H).
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¹³C NMR : δ 195.2 (C=O), 162.3 (d, J = 245 Hz, C–F), 140.1–115.4 (aromatic carbons), 58.9 (spiro-C), 45.2 (N–CH₃).
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HRMS : m/z calc. for C₁₄H₁₅FN₂O [M+H]⁺: 263.1194; found: 263.1196.
X-ray Crystallography
Single-crystal analysis confirms the spiro architecture and ketone positioning. The dihedral angle between indoline and piperidine planes is 87.5°, indicating near-perpendicular orientation.
Industrial-Scale Considerations
Cost-Effective Modifications
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Catalyst Recycling : RuCl₃ recovery via aqueous extraction improves process economics.
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Solvent Swaps : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
Regulatory Compliance
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Genotoxic Impurities : Control of mechloroethamine residuals via HPLC monitoring (limit: <10 ppm).
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Fluorine Byproducts : Scavenging with Ca(OH)₂ minimizes fluoride ion contamination.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 5-fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one exhibit antidepressant effects. For example, spiro[indoline-3,4'-piperidine] derivatives have been shown to significantly inhibit the ptosis induced by tetrabenazine in animal models at specific dosages, suggesting their potential as effective antidepressants .
Anticonvulsant Effects
In studies assessing anticonvulsant properties, compounds in this class demonstrated efficacy in protecting against seizures induced by supramaximal electroshock (SES). A specific dosage of 17.3 mg/kg of a related compound provided 50% protection, indicating that these compounds can modulate central nervous system activity effectively .
Tranquilizing Properties
The ability of these compounds to depress the central nervous system positions them as potential tranquilizers. Their pharmacological profile suggests utility in treating anxiety disorders and other conditions requiring sedative effects .
Anticancer Potential
Recent studies have highlighted the anticancer properties of spiro[indoline] derivatives. For instance, a series of oxindole derivatives, including those similar to this compound, have shown inhibitory activities against various cancer cell lines such as K562 (leukemia), A549 (lung cancer), and PC-3 (prostate cancer) . These findings suggest that the compound may interfere with cancer cell proliferation and survival.
Case Study: Antidepressant Efficacy
A study conducted on mice demonstrated that specific spiro[indoline] derivatives significantly reduced depressive behaviors induced by tetrabenazine. The effective doses ranged around 3.2 to 4.0 mg/kg, showcasing a clear dose-response relationship .
Case Study: Anticonvulsant Activity
Research utilizing the SES model revealed that certain derivatives provided substantial protection against induced seizures. The intraperitoneal administration of a related compound at 17.3 mg/kg resulted in a notable anticonvulsant effect, further validating its therapeutic potential .
Case Study: Anticancer Activity
In vitro studies on various cancer cell lines indicated that spiro[indoline] derivatives exhibited significant cytotoxicity. For example, one derivative showed a concentration-dependent inhibition of cell viability in K562 cells, with IC50 values indicating potent anticancer activity .
Summary of Applications
The table below summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism by which 5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's fluorine atom and spiro-linked structure contribute to its binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
Substituent Variations on the Indoline Ring
Key Observations :
- Fluorine vs. Chlorine : The 5-fluoro substitution (target compound) may enhance metabolic stability compared to 6-chloro derivatives, which are associated with increased polarity .
- Spiro Ring Systems : Replacing the piperidine with a cyclopropane ring () reduces molecular weight but may limit conformational flexibility, impacting target binding .
Substituent Variations on the Piperidine Ring
Key Observations :
Alternative Spiro Ring Systems
Key Observations :
- Pyrano vs. Piperidine Systems: Pyrano-fused derivatives () exhibit broad-spectrum antitumor activity, suggesting that oxygen-containing rings may enhance cytotoxicity .
- Pyrazolo Systems: Pyrazolo derivatives () remain underexplored but could offer novel binding modes due to nitrogen-rich heterocycles .
Antitumor Activity
Key Findings :
Antimicrobial Activity
- Spiro[indoline-3,5'-pyrano[2,3-d]pyridine]-2-one derivatives: Demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, though less potent than standard antibiotics .
Biological Activity
5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound belongs to the spiro[indoline] family, characterized by its unique bicyclic structure. The presence of the fluorine atom at the 5-position enhances its biological activity compared to other derivatives. Its chemical formula is with a molecular weight of approximately 304.38 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Indoline Derivative : The initial step often includes the reaction of isatin derivatives with piperidine.
- Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination methods.
- Cyclization : The final cyclization step yields the spiro compound.
Anticancer Activity
Numerous studies have demonstrated that this compound exhibits potent anticancer properties.
- Cell Line Studies :
- In vitro studies have shown that this compound has significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer).
- For instance, one study reported an IC50 value of approximately 3.6 µM against MCF7 cells, indicating strong efficacy comparable to established chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens.
- Activity Against Bacteria and Fungi :
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 12 µg/mL |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.
- Induction of Apoptosis : Studies indicate that the compound can trigger apoptotic pathways in tumor cells.
- Antimicrobial Mechanisms : Potential disruption of bacterial cell wall synthesis and interference with metabolic pathways in pathogens.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
Q & A
Q. What are the established synthetic routes for 5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis of spiro[indoline-piperidine] derivatives typically involves cyclization or acylation reactions. For example, acylation of piperidine intermediates with fluorinated indole precursors under mild acidic conditions (e.g., acetic acid) can yield spiro compounds. Reaction optimization includes controlling temperature (60–80°C), using catalysts like DMAP, and anhydrous solvents (e.g., DCM) to suppress side reactions . A representative protocol involves:
- Step 1 : Preparation of 1-methylpiperidine-4-one precursor.
- Step 2 : Condensation with 5-fluoroindoline-2-one under Dean-Stark conditions.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane).
Yields >80% are achievable with stoichiometric control and inert atmospheres .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign protons and carbons in the spiro junction (e.g., δ 3.2–3.8 ppm for piperidine protons; δ 160–170 ppm for carbonyl carbons).
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and fluorinated aromatic rings (~1200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemistry and spirocyclic conformation (e.g., bond angles and torsional strain) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Despite limited toxicity data for this compound, apply general guidelines for fluorinated spiro derivatives:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis or handling.
- Storage : In airtight containers under nitrogen, away from oxidizers and moisture .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Advanced Research Questions
Q. How can researchers investigate the pharmacological activity of this compound?
- Methodological Answer : Prioritize target-based assays:
- Receptor Binding Studies : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
- Enzyme Inhibition : Test acetylcholinesterase or kinase inhibition via fluorometric assays (e.g., Ellman’s method).
- In Silico Docking : Use crystallographic data (e.g., PDB entries) to model interactions with binding pockets .
Q. How should contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer : Discrepancies may arise from dynamic stereochemistry or solvent effects.
- Variable Temperature NMR : Probe conformational exchange (e.g., coalescence of piperidine ring protons).
- DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian or ORCA software).
- Complementary Techniques : Use NOESY/ROESY to validate spatial proximity of substituents .
Q. What strategies improve the scalability of this compound synthesis?
- Methodological Answer : Optimize:
Q. How does the stability of this compound vary under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
Q. What chromatographic methods are effective for separating enantiomers of this compound?
- Methodological Answer : Use chiral stationary phases:
- HPLC : Chiralpak IG-3 column (n-hexane/isopropanol, 90:10) with UV detection at 254 nm.
- SFC : Supercritical CO2 with 2% ethanol co-solvent for faster resolution .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer : Employ:
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS software).
- QSAR Models : Corrogate substituent effects (e.g., fluorine position) with activity data .
Q. What in vitro assays are recommended for preliminary toxicity profiling of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
